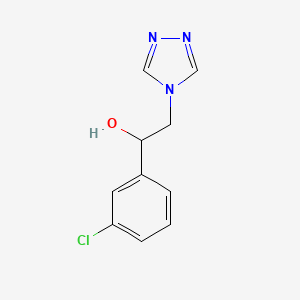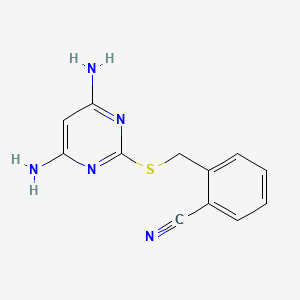![molecular formula C17H16F3NO3 B6636825 3-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide](/img/structure/B6636825.png)
3-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide is a synthetic compound that has been widely studied for its potential pharmacological properties. This compound is also known by its chemical name, TAK-659, and has been the focus of numerous scientific studies to explore its mechanism of action and potential applications in various fields.
Wirkmechanismus
The mechanism of action of TAK-659 is complex and involves the modulation of several signaling pathways. TAK-659 has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B cell signaling. This inhibition leads to the suppression of B cell activation and proliferation, which has potential applications in the treatment of B cell malignancies and autoimmune diseases. TAK-659 has also been shown to inhibit the activity of interleukin-2-inducible T cell kinase (ITK), which regulates T cell signaling. This inhibition leads to the suppression of T cell activation and proliferation, which has potential applications in the treatment of T cell-mediated diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of BTK and ITK activity, the suppression of B and T cell activation and proliferation, and the reduction of inflammation. These effects have potential applications in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TAK-659 in lab experiments include its high potency and specificity for BTK and ITK inhibition, its ability to modulate immune cell activity, and its potential applications in various scientific fields. The limitations of using TAK-659 in lab experiments include its limited solubility in water, its potential toxicity at high doses, and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of TAK-659, including:
1. Further studies to understand its mechanism of action and potential side effects.
2. Clinical trials to evaluate its safety and efficacy in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory diseases.
3. Development of new formulations to improve its solubility and bioavailability.
4. Exploration of its potential applications in other scientific fields, including neuroscience and infectious diseases.
5. Investigation of its potential use in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of TAK-659 involves several steps, including the reaction of 4-methylbenzoyl chloride with 2-(4-trifluoromethylphenyl) ethanol to form 3-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide. This process has been thoroughly studied and optimized to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential applications in various scientific fields, including cancer research, immunology, and inflammation. In cancer research, TAK-659 has been shown to inhibit the proliferation of cancer cells and induce apoptosis in several types of cancer, including lymphoma and leukemia. In immunology, TAK-659 has been shown to modulate the activity of immune cells, including T cells and B cells, and has potential applications in the treatment of autoimmune diseases. In inflammation research, TAK-659 has been shown to reduce inflammation and improve symptoms in animal models of inflammatory diseases.
Eigenschaften
IUPAC Name |
3-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3/c1-10-2-3-12(16(21)23)8-15(10)24-9-14(22)11-4-6-13(7-5-11)17(18,19)20/h2-8,14,22H,9H2,1H3,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCSLOJSEJKUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)OCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea](/img/structure/B6636742.png)
![2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol](/img/structure/B6636750.png)
![1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B6636767.png)
![1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6636780.png)

![2-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-pyridin-2-ylbenzamide](/img/structure/B6636784.png)
![1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6636805.png)

![2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol](/img/structure/B6636817.png)
![(2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide](/img/structure/B6636830.png)


![1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide](/img/structure/B6636856.png)
![N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6636857.png)